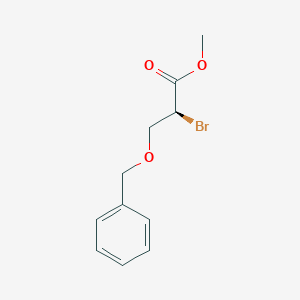

S-3-Benzyloxy-2-bromopropionic acid methyl ester

Descripción general

Descripción

S-3-Benzyloxy-2-bromopropionic acid methyl ester: is an organic compound with significant relevance in synthetic organic chemistry. It is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl ester functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its versatile reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of S-3-Benzyloxy-2-bromopropionic acid methyl ester typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-benzyloxypropionic acid.

Bromination: The 3-benzyloxypropionic acid is then subjected to bromination using a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH₂Cl₂).

Esterification: The resulting 3-benzyloxy-2-bromopropionic acid is esterified using methanol (CH₃OH) and a catalyst such as sulfuric acid (H₂SO₄) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Bromination: Large-scale bromination using automated reactors to ensure consistent quality and yield.

Continuous Esterification: Continuous flow reactors for the esterification process to enhance efficiency and reduce production time.

Purification: Advanced purification techniques such as distillation and crystallization to obtain high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

S-3-Benzyloxy-2-bromopropionic acid methyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.

Major Products

Nucleophilic Substitution: Formation of 3-benzyloxy-2-azidopropionic acid methyl ester.

Reduction: Formation of 3-benzyloxy-2-bromopropanol.

Oxidation: Formation of 3-benzyloxy-2-bromobenzoic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

Synthesis of Pharmaceutical Intermediates

S-3-Benzyloxy-2-bromopropionic acid methyl ester serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom allows for nucleophilic substitution reactions, which are crucial for introducing different functional groups into organic molecules. For instance, it has been utilized in the synthesis of peptidomimetic compounds, which are important for drug development targeting various diseases.

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural characteristics allow it to interact with biological targets involved in cancer cell proliferation. Preliminary data suggest that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, making it a candidate for further pharmacological evaluation.

Case Study: In Vitro Anticancer Activity

In a study conducted by researchers at UC Santa Barbara, derivatives of this compound were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that certain modifications led to enhanced activity against melanoma cells, suggesting that this compound could be a valuable scaffold in anticancer drug development .

Materials Science

Polymer Chemistry

this compound has been employed as a monomer in the synthesis of polymers with specific properties. Its bromine functionality facilitates radical polymerization processes, allowing for the creation of polymer brushes and other advanced materials.

Table 2: Applications in Polymer Chemistry

| Application | Description | Reference |

|---|---|---|

| Polymer Brushes | Used to graft polymers onto surfaces for enhanced properties | |

| Nanocomposites | Incorporation into carbon nanotube composites |

Agricultural Chemistry

Pesticide Development

The compound has also found applications in agricultural chemistry as a precursor for the synthesis of pesticides. Its reactivity allows for the modification into various agrochemicals aimed at pest control, showcasing its utility beyond pharmaceuticals.

Mecanismo De Acción

The mechanism by which S-3-Benzyloxy-2-bromopropionic acid methyl ester exerts its effects involves:

Molecular Targets: The compound interacts with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity.

Pathways Involved: It can participate in pathways involving nucleophilic substitution reactions, leading to the formation of new covalent bonds with biological molecules.

Comparación Con Compuestos Similares

Similar Compounds

R-3-Benzyloxy-2-bromopropionic acid methyl ester: The enantiomer of S-3-Benzyloxy-2-bromopropionic acid methyl ester, differing in the spatial arrangement of atoms.

3-Benzyloxypropionic acid: Lacks the bromine atom and methyl ester group, making it less reactive in certain synthetic applications.

2-Bromopropionic acid methyl ester: Lacks the benzyloxy group, resulting in different reactivity and applications.

Uniqueness

This compound is unique due to its combination of functional groups, which provides a versatile platform for various chemical transformations. Its specific stereochemistry also allows for enantioselective synthesis, making it valuable in the production of chiral pharmaceuticals.

This compound’s distinct reactivity and applications make it a valuable tool in both academic research and industrial processes.

Actividad Biológica

S-3-Benzyloxy-2-bromopropionic acid methyl ester (CAS Number: 97486-35-6) is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anti-fibrotic effects. This article reviews the existing literature on its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 273.12 g/mol. Its structural characteristics contribute significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol |

| CAS Number | 97486-35-6 |

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of aryl bromides with Grignard reagents to form aryl propionic acids . The process often involves the use of sodium methoxide in methanol to facilitate the reaction .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit key signaling pathways involved in inflammation, such as TGF-β and IL-4 pathways. These pathways are crucial in mediating inflammatory responses in mammalian cells .

Table 1: Biological Activity Comparison

| Compound | IC50 (nM) for TGF-β | IC50 (nM) for IL-4 |

|---|---|---|

| This compound | TBD | TBD |

| Synthetic analogues (e.g., 14-deoxyoxacyclododecindione) | <100 | <100 |

Note: TBD indicates that specific values were not provided in the reviewed studies.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the benzyloxy group and the bromine atom at position 2 are critical for its inhibitory effects on inflammatory pathways. Studies suggest that modifications to these groups can significantly alter potency .

Case Studies

- In Vitro Studies : A study conducted on HepG2 cells showed that this compound effectively inhibited IL-4 inducible Stat6-dependent transcriptional activation, indicating its potential as an anti-inflammatory agent .

- Comparative Analysis : In a comparative study with other synthetic derivatives, this compound demonstrated superior activity against TGF-β induced signaling compared to its analogues, emphasizing the importance of specific structural features for enhanced biological efficacy .

Propiedades

IUPAC Name |

methyl (2S)-2-bromo-3-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWIIBVKXVUCIV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(COCC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](COCC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.